REACTION_CXSMILES
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[CH3:1][O:2][C:3](=[O:14])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]#N)=[C:7]([Cl:13])[CH:6]=1.C(O)=[O:16]>>[CH3:1][O:2][C:3](=[O:14])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[O:16])=[C:7]([Cl:13])[CH:6]=1
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Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=CC(=C(C=C1)C#N)Cl)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
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heated
|
Type
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TEMPERATURE
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Details
|
After cooling to room temperature
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Type
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CUSTOM
|
Details
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the alloy is removed by filtration over Celite
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Type
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CONCENTRATION
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Details
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The filtrate is concentrated to ˜10% of the original volume
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Type
|
ADDITION
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Details
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diluted with EtOAc (250 mL)
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Type
|
WASH
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Details
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washed three times with water (80 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer is dried (MgSO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford crude product, which
|
Type
|
CUSTOM
|
Details
|
is purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=CC(=C(C=C1)C=O)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |